molecular formula C14H12N4O2S2 B11347576 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11347576
M. Wt: 332.4 g/mol
InChI Key: CDVFTWHIGHAGHO-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a thiadiazole ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the thiadiazole ring through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization with hydrazine hydrate. The oxazole ring can be synthesized via the cyclization of α-haloketones with amides. The final step involves coupling the thiadiazole and oxazole intermediates under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole or oxazole rings .

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the combination of the thiadiazole and oxazole rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings .

Properties

Molecular Formula

C14H12N4O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H12N4O2S2/c1-2-21-14-17-16-13(22-14)15-12(19)10-8-11(20-18-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16,19)

InChI Key

CDVFTWHIGHAGHO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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